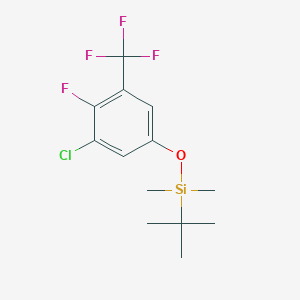
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane is a complex organosilicon compound It features a tert-butyl group, a phenoxy group substituted with chlorine, fluorine, and trifluoromethyl groups, and a dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane typically involves the reaction of a phenol derivative with a chlorosilane compound. The phenol derivative is first prepared by introducing the chloro, fluoro, and trifluoromethyl substituents onto the phenol ring through various halogenation and trifluoromethylation reactions. The final step involves the silylation of the phenol derivative using tert-butyl(dimethyl)silyl chloride under basic conditions, such as the presence of a tertiary amine like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes, followed by silylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of the corresponding phenol and silanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silyl ether bond.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The primary products are the corresponding phenol and silanol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobic coatings and advanced polymers.
Wirkmechanismus
The mechanism by which tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A simpler silylating agent used in organic synthesis.
3-chloro-4-fluoro-5-(trifluoromethyl)phenol: The phenol derivative used as a precursor in the synthesis of the target compound.
Dimethylphenylsilane: Another organosilicon compound with different substituents on the phenyl ring.
Uniqueness
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the silyl ether moiety provides reactivity towards hydrolysis and other transformations. This combination of features makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl-[3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF4OSi/c1-12(2,3)20(4,5)19-8-6-9(13(16,17)18)11(15)10(14)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKCPHGCDDNUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
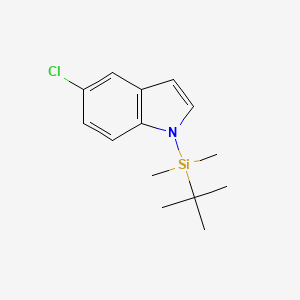
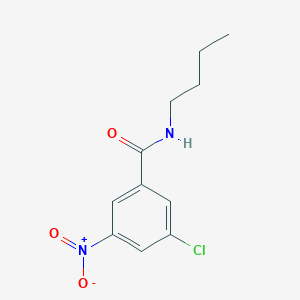
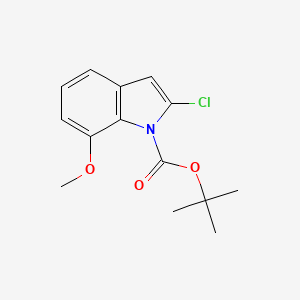
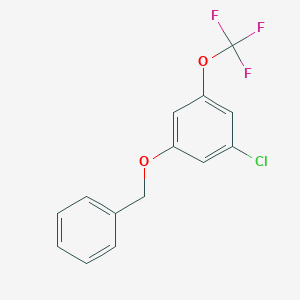
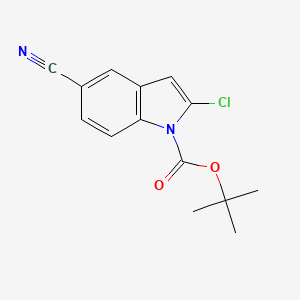
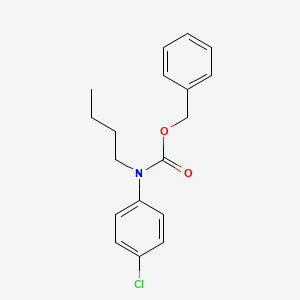
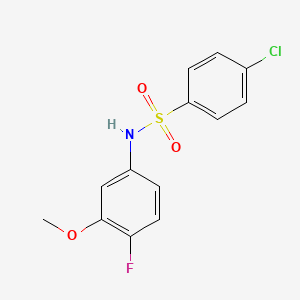
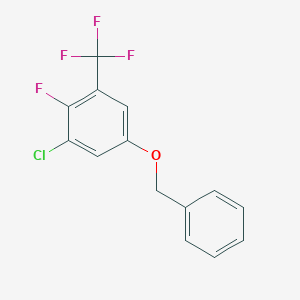
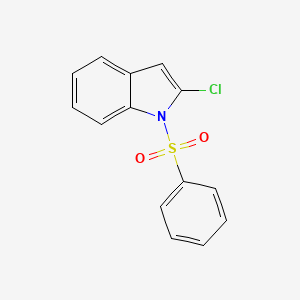
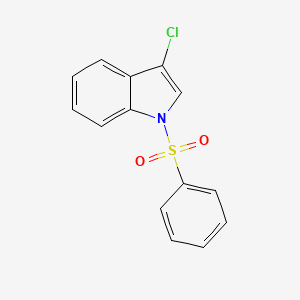
![1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8032261.png)
![Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane](/img/structure/B8032268.png)
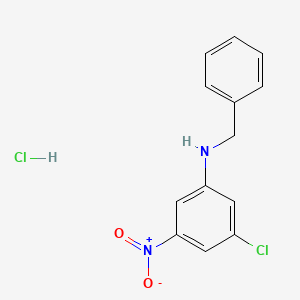
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate](/img/structure/B8032276.png)
